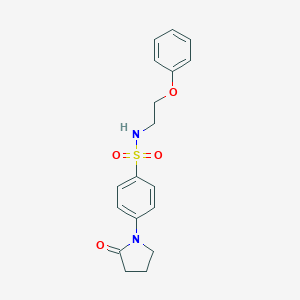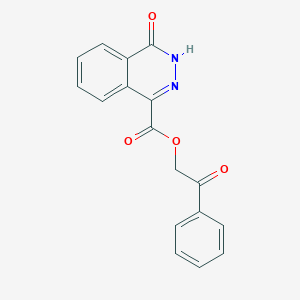![molecular formula C16H21N5O2S2 B299712 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide)](/img/structure/B299712.png)
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is often referred to as PTDT, and it has been synthesized using various methods. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine.
Mécanisme D'action
The mechanism of action of PTDT is not fully understood. However, studies have shown that PTDT can interact with various biomolecules, such as proteins and nucleic acids. PTDT can also bind to metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with biomolecules, leading to various biological and chemical effects.
Biochemical and Physiological Effects
PTDT has been shown to have various biochemical and physiological effects. In biology, PTDT has been shown to induce apoptosis in cancer cells. PTDT has also been shown to bind to metal ions, leading to the formation of metal complexes. In chemistry, PTDT has been shown to act as a catalyst for various chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
PTDT has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. PTDT is also a fluorescent probe, which makes it useful for the detection of metal ions. However, PTDT has some limitations, such as its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using PTDT in lab experiments.
Orientations Futures
There are several future directions for the study of PTDT. In biology, PTDT can be further studied for its potential use in cancer therapy. PTDT can also be studied for its potential use in the development of new diagnostic tools for the detection of metal ions. In chemistry, PTDT can be studied for its potential use in the development of new catalysts for various chemical reactions. PTDT can also be studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Conclusion
In conclusion, PTDT is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product. PTDT has several advantages for lab experiments, but it also has some limitations that must be taken into consideration. There are several future directions for the study of PTDT, and it is an exciting area of research that holds great promise for the future.
Méthodes De Synthèse
PTDT can be synthesized using various methods, including the reaction of 1,3-dibromobenzene with sodium azide, followed by the reaction with thioacetamide and N,N-dimethylacetamide. Another method involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-thiol with N,N-dimethylacetamide and thionyl chloride. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
PTDT has been extensively studied for its potential applications in various fields. In biology, PTDT has been used as a fluorescent probe for the detection of metal ions. PTDT has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In chemistry, PTDT has been used as a catalyst for various chemical reactions. PTDT has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Propriétés
Formule moléculaire |
C16H21N5O2S2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-[[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H21N5O2S2/c1-19(2)13(22)10-24-15-17-16(25-11-14(23)20(3)4)21(18-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
BUTDMAGBNWSGCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)
![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)


